molecular formula C7H3ClN2O4 B13063856 5-(5-Chlorofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(5-Chlorofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13063856
M. Wt: 214.56 g/mol
InChI Key: CBBSHVSISYWZNA-UHFFFAOYSA-N
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Description

5-(5-Chlorofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a furan ring substituted with a chlorine atom at the 5-position, connected to an oxadiazole ring, which is further substituted with a carboxylic acid group. This combination of functional groups imparts distinct chemical properties to the molecule, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chlorofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the formation of the oxadiazole ring followed by the introduction of the furan and carboxylic acid groups. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-chlorofuran-2-carboxylic acid hydrazide with a suitable nitrile can lead to the formation of the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(5-Chlorofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atom on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

5-(5-Chlorofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(5-Chlorofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, its potential as a cyclooxygenase (COX) inhibitor has been studied, where it may inhibit the enzyme’s activity, leading to reduced inflammation. The molecular pathways involved include the inhibition of prostaglandin synthesis, which plays a role in inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Chlorofuran-2-yl)-5-methyl-4-phenylisoxazole: This compound shares the furan ring and chlorine substitution but differs in the presence of an isoxazole ring and additional substituents.

    5-(5-Chlorofuran-2-yl)-1,2,4-triazole-3-carboxylic acid: Similar in structure but with a triazole ring instead of an oxadiazole ring.

Uniqueness

5-(5-Chlorofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the combination of the oxadiazole ring and the carboxylic acid group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H3ClN2O4

Molecular Weight

214.56 g/mol

IUPAC Name

5-(5-chlorofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C7H3ClN2O4/c8-4-2-1-3(13-4)6-9-5(7(11)12)10-14-6/h1-2H,(H,11,12)

InChI Key

CBBSHVSISYWZNA-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Cl)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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